molecular formula C4H16CrN7O3S4 B14800344 Azanium;azane;chromium(3+);tetrathiocyanate;trihydrate

Azanium;azane;chromium(3+);tetrathiocyanate;trihydrate

Cat. No.: B14800344
M. Wt: 390.5 g/mol
InChI Key: QCFXGRIWIFNPHM-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azanium;azane;chromium(3+);tetrathiocyanate;trihydrate (CAS: 13573-16-5), commonly known as Reinecke salt or ammonium tetrathiocyanatodiamminechromate(III) trihydrate, is a coordination compound with the formula $\text{NH}4[\text{Cr}(\text{SCN})4(\text{NH}3)2] \cdot 3\text{H}2\text{O}$ . The structure consists of a chromium(III) center coordinated by four thiocyanate ($\text{SCN}^-$) ligands and two ammonia ($\text{NH}3$, azane) molecules, forming an octahedral geometry. The ammonium ($\text{NH}_4^+$, azanium) cation acts as a counterion, and three water molecules are present as crystal water.

This compound is notable for its deep red crystals and applications in analytical chemistry, particularly for precipitating proteins and amino acids . Its stability in aqueous solutions and distinct colorimetric properties make it valuable in spectrophotometric analyses .

Properties

Molecular Formula

C4H16CrN7O3S4

Molecular Weight

390.5 g/mol

IUPAC Name

azanium;azane;chromium(3+);tetrathiocyanate;trihydrate

InChI

InChI=1S/4CHNS.Cr.3H3N.3H2O/c4*2-1-3;;;;;;;/h4*3H;;3*1H3;3*1H2/q;;;;+3;;;;;;/p-3

InChI Key

QCFXGRIWIFNPHM-UHFFFAOYSA-K

Canonical SMILES

C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[NH4+].N.N.O.O.O.[Cr+3]

Origin of Product

United States

Scientific Research Applications

Comparison with Similar Compounds

Ligand Stability

  • Thiocyanate ($\text{SCN}^-$) vs. Azide ($\text{N}3^-$): Chromium(III) azide complexes exhibit higher thermodynamic stability (log β ~15) compared to thiocyanate analogs due to stronger σ-donor and π-acceptor properties of $\text{N}3^-$ . However, thiocyanate ligands are preferred in analytical applications for their distinct colorimetric responses in acidic media .

Solubility Trends

  • Hydration Effects: The trihydrate form of Reinecke salt enhances its solubility in polar solvents compared to anhydrous chromium(III) compounds like $\text{Cr}(\text{acac})_3$ .
  • Metal Center Influence: Zinc tetrathiocyanate mercurate(2−) ($\text{Zn}[\text{Hg}(\text{SCN})_4]$) has significantly lower solubility in water (0.004 g/100 mL) than Reinecke salt, attributed to differences in metal-ligand charge density .

Structural and Functional Analogues

  • Ammonia vs. Ethylenediamine Ligands: Replacing $\text{NH}3$ with bidentate ligands like ethylenediamine (e.g., $\text{Cr}(\text{en})3^{3+}$) increases complex stability but reduces solubility due to larger coordination spheres .
  • Counterion Role: The ammonium ($\text{NH}4^+$) counterion in Reinecke salt facilitates ionic dissociation in solution, unlike sodium or potassium counterions in related salts (e.g., $\text{NaCr}(\text{SO}4)_2$) .

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for ammonium tetrathiocyanatodiaaminechromate(III) trihydrate, and how can reaction conditions be optimized for purity?

  • Methodological Answer : The compound is typically synthesized by reacting ammonium thiocyanate with chromium(III) salts in aqueous ammonia. outlines a procedure involving stoichiometric control of NH4_4SCN and CrCl3_3·6H2_2O under reflux, followed by crystallization. Purity is enhanced by slow cooling and repeated recrystallization from hot water (solubility: 20 g/100 mL at 90°C, per ). Yield optimization (e.g., 59% in ) requires pH monitoring (6–7) to prevent ligand dissociation .

Q. Which spectroscopic techniques are most effective for characterizing the coordination geometry of this chromium complex?

  • Methodological Answer : UV-Vis spectroscopy identifies d-d transitions (e.g., λ~max~ at 540 nm for octahedral Cr(III)). IR spectroscopy confirms SCN^- coordination via ν(C≡N) shifts (2050–2100 cm1^{-1} for N-bonded thiocyanate vs. 2100–2150 cm1^{-1} for S-bonded). Magnetic susceptibility (µ~eff~ ≈ 3.8 BM) supports a high-spin d3^3 configuration .

Q. How does solubility in hot vs. cold water impact experimental workflows, such as recrystallization or ligand-exchange reactions?

  • Methodological Answer : The compound is sparingly soluble in cold water (~2 g/100 mL at 25°C) but highly soluble in hot water ( ). This property allows for purification via hot filtration to remove insoluble byproducts (e.g., unreacted Cr(OH)3_3), followed by cooling to precipitate pure crystals .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data between synthesis batches, such as variations in unit cell parameters?

  • Methodological Answer : Batch-dependent crystallographic discrepancies (e.g., hydration state or counterion orientation) require single-crystal XRD paired with thermogravimetric analysis (TGA). For example, TGA can confirm trihydrate stoichiometry (expected mass loss: ~16% for 3H2_2O), while XRD refinements should account for possible disorder in NH_4$$^+ or SCN^- positions .

Q. How can computational models (DFT, MD) predict ligand substitution kinetics or catalytic activity in this complex?

  • Methodological Answer : Density Functional Theory (DFT) calculates ligand field stabilization energies to predict substitution rates (e.g., SCN^- vs. NH3_3 lability). Molecular dynamics (MD) simulations of aqueous solutions can model solvation effects on reactivity, aiding in designing catalytic applications (e.g., oxidation reactions, as in ) .

Q. What role does this compound play in drug delivery systems, and how is its release profile quantified?

  • Methodological Answer : Mesoporous silica nanoparticles functionalized with Reinecke's salt (similar to ) can be tested for pH-dependent drug release. In vitro assays using phosphate buffers (pH 4–7.4) and HPLC quantification of encapsulated agents (e.g., cisplatin analogs from ) validate controlled release mechanisms .

Data Contradiction Analysis

Q. Why do different studies report conflicting magnetic moments for this complex, and how should researchers validate their data?

  • Methodological Answer : Discrepancies in µ~eff~ values (3.2–3.9 BM) may arise from impurities (e.g., paramagnetic Cr(II) byproducts). Validation requires cross-referencing magnetic susceptibility data with EPR spectroscopy to detect unpaired electrons and ICP-MS to confirm Cr(III) purity >99% .

Methodological Tables

Table 1 : Key Physicochemical Properties ( )

PropertyValue
Molecular FormulaC4_4H10_{10}CrN7_7S4_4·3H2_2O
Molar Mass336.42 g/mol (anhydrous)
Melting Point268–272°C (decomposition)
Solubility in Hot Water20 g/100 mL (90°C)

Table 2 : Recommended Characterization Techniques

TechniqueApplication
UV-Vis Spectroscopyd-d transition analysis
IR SpectroscopyLigand bonding mode confirmation
XRDCrystal structure refinement

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.